molecular formula C26H24N4OS B10867809 1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B10867809
M. Wt: 440.6 g/mol
InChI Key: ZMZROIJBMXHZHC-UHFFFAOYSA-N
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Description

4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrrolopyridazine core, a thiazole ring, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridazine core, followed by the introduction of the thiazole ring and the phenyl ether group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds and organometallic reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-[5-METHYL-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)-1,3-THIAZOL-4-YL]PHENYL PHENYL ETHER stands out due to its unique combination of a pyrrolopyridazine core, a thiazole ring, and a phenyl ether moiety

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

5-methyl-4-(4-phenoxyphenyl)-2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)-1,3-thiazole

InChI

InChI=1S/C26H24N4OS/c1-15-23-17(3)30(18(4)24(23)16(2)29-28-15)26-27-25(19(5)32-26)20-11-13-22(14-12-20)31-21-9-7-6-8-10-21/h6-14H,1-5H3

InChI Key

ZMZROIJBMXHZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=NC(=C(S3)C)C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)C

Origin of Product

United States

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